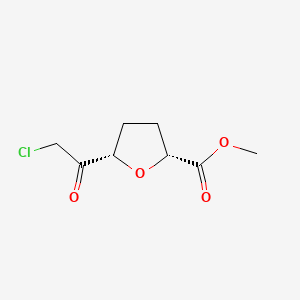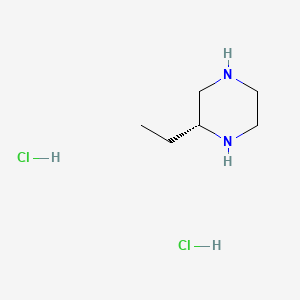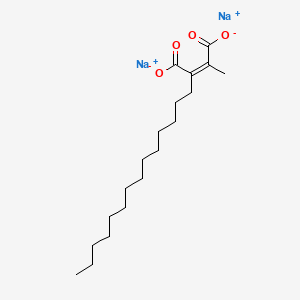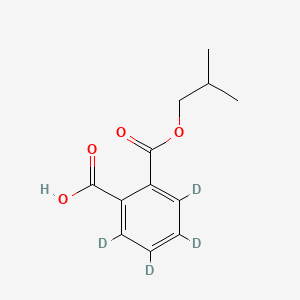
Monoisobutyl Phthalate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monoisobutyl Phthalate-d4 is a deuterated phthalate ester, specifically a monoester of phthalic acid where four hydrogen atoms are replaced by deuterium. This compound is often used as an internal standard in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monoisobutyl Phthalate-d4 is typically synthesized through the deuteration of Monoisobutyl Phthalate. The reaction involves the use of sodium deuteride (NaD) or potassium deuteride (KD) as the deuterium source. The process is carried out under suitable solvent conditions to ensure the incorporation of deuterium atoms into the molecule .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar deuteration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings to facilitate the deuteration reaction efficiently .
Chemical Reactions Analysis
Types of Reactions: Monoisobutyl Phthalate-d4 can undergo various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water, resulting in the formation of phthalic acid and isobutanol.
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Hydrolysis: Phthalic acid and isobutanol.
Oxidation: Phthalic acid derivatives.
Substitution: Depending on the nucleophile used, various substituted phthalate esters can be formed.
Scientific Research Applications
Monoisobutyl Phthalate-d4 has several applications in scientific research:
Analytical Chemistry: Used as an internal standard in NMR spectroscopy to quantify the concentration of other compounds.
Environmental Studies: Employed in the study of phthalate esters’ environmental fate and transport.
Biological Research: Utilized in metabolic studies to trace the degradation pathways of phthalates in biological systems.
Industrial Applications: Used in the development and testing of plasticizers and other polymer additives
Mechanism of Action
The mechanism of action of Monoisobutyl Phthalate-d4 involves its interaction with various molecular targets. As a deuterated compound, it is primarily used in analytical applications where its isotopic labeling allows for precise tracking and quantification. In biological systems, it can mimic the behavior of non-deuterated phthalates, providing insights into their metabolic pathways and potential endocrine-disrupting effects .
Comparison with Similar Compounds
Monobutyl Phthalate: A non-deuterated analog of Monoisobutyl Phthalate-d4.
Diisobutyl Phthalate: A diester of phthalic acid with two isobutyl groups.
Dibutyl Phthalate: A diester of phthalic acid with two butyl groups
Comparison: this compound is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Unlike its non-deuterated counterparts, it provides enhanced sensitivity and specificity in analytical applications. Additionally, its behavior in chemical reactions and biological systems can offer valuable insights into the mechanisms of action of phthalates .
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-(2-methylpropoxycarbonyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14/h3-6,8H,7H2,1-2H3,(H,13,14)/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJSUWQGFCHNFS-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858136 |
Source


|
| Record name | 2-[(2-Methylpropoxy)carbonyl](~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219802-26-2 |
Source


|
| Record name | 2-[(2-Methylpropoxy)carbonyl](~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

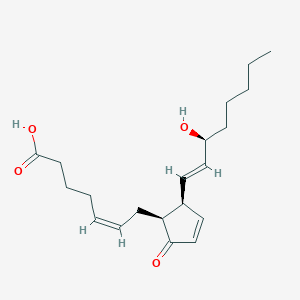
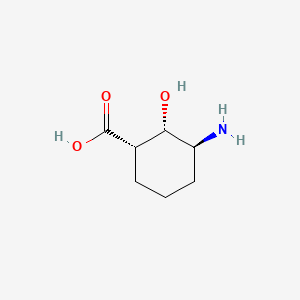
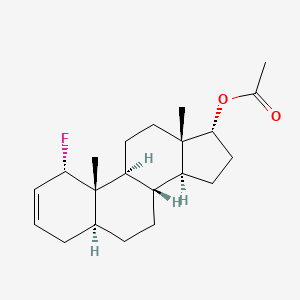
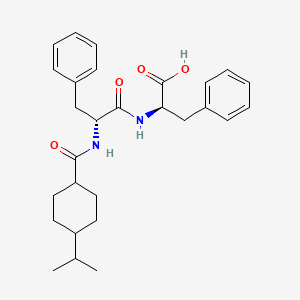
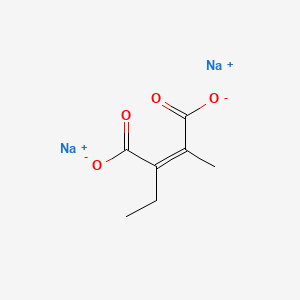
![7-[(5R,6S)-6-Hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetraazacyclododecane-1-carboxaldehyde](/img/structure/B585896.png)
